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molecular formula C8H12F3NO5 B8348805 (4-Morpholinyl)acetic acid trifluoroacetic acid salt

(4-Morpholinyl)acetic acid trifluoroacetic acid salt

Cat. No. B8348805
M. Wt: 259.18 g/mol
InChI Key: XXBKAALMBSTPJA-UHFFFAOYSA-N
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Patent
US06559145B2

Procedure details

(4-Morpholinyl)acetic acid trifluoroacetic acid salt (1.0 g) and thiosemicarbazide (0.25g) are heated in polyphosphoric acid (2.0 g) at 70° C. for 1 h. The mixture is cooled to room temperature and basified with sodium carbonate, which is extracted with CH2Cl2. The organic layer is dried (MgSO4), concentrated, and the residue is chromatographed (CH2Cl2/methanol, 9/1) to give 150 mg of the title compound as a white solid. Physical characteristics: MS (ESI+) m/z 201 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[N:8]1([CH2:14][C:15](O)=O)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.[NH2:18][NH:19][C:20]([NH2:22])=[S:21].C(=O)([O-])[O-].[Na+].[Na+]>>[N:8]1([CH2:14][C:15]2[S:21][C:20]([NH2:22])=[N:19][N:18]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.N1(CCOCC1)CC(=O)O
Name
Quantity
0.25 g
Type
reactant
Smiles
NNC(=S)N
Name
polyphosphoric acid
Quantity
2 g
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed (CH2Cl2/methanol, 9/1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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